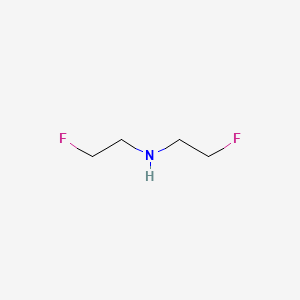
Bis(2-fluoroethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-fluoroethyl)amine is an organic compound with the molecular formula C₄H₉F₂N. It is characterized by the presence of two fluoroethyl groups attached to a central amine nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-fluoroethyl)amine typically involves the reaction of 2-fluoroethylamine with a suitable reagent. One common method is the nucleophilic substitution reaction, where 2-fluoroethylamine reacts with an alkylating agent under controlled conditions to form this compound . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Bis(2-fluoroethyl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines with different substituents.
Condensation Reactions: This compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation can produce oxides or hydroxylamines .
Scientific Research Applications
Bis(2-fluoroethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of bis(2-fluoroethyl)amine involves its interaction with molecular targets through its fluoroethyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved can include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: Similar in structure but with chlorine atoms instead of fluorine.
Bis(2-bromoethyl)amine: Contains bromine atoms instead of fluorine.
Bis(2-iodoethyl)amine: Contains iodine atoms instead of fluorine.
Uniqueness
Bis(2-fluoroethyl)amine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability.
Properties
Molecular Formula |
C4H9F2N |
|---|---|
Molecular Weight |
109.12 g/mol |
IUPAC Name |
2-fluoro-N-(2-fluoroethyl)ethanamine |
InChI |
InChI=1S/C4H9F2N/c5-1-3-7-4-2-6/h7H,1-4H2 |
InChI Key |
SPUSFHUCTMCJRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


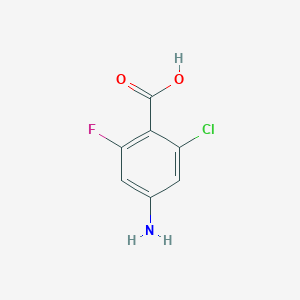
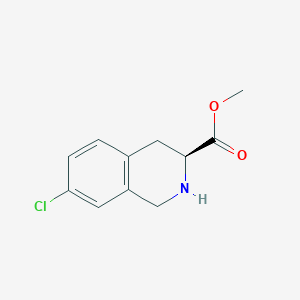
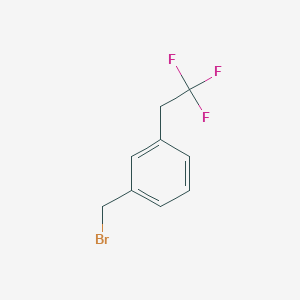
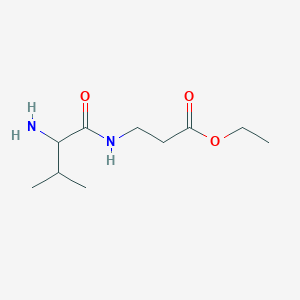
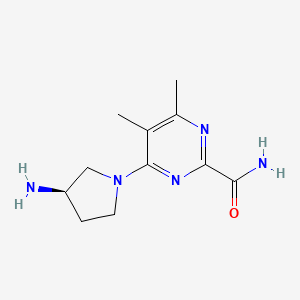
![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)
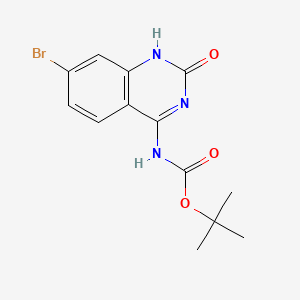
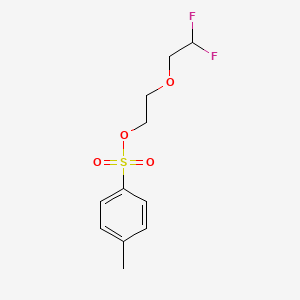
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)
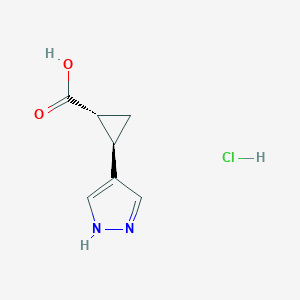
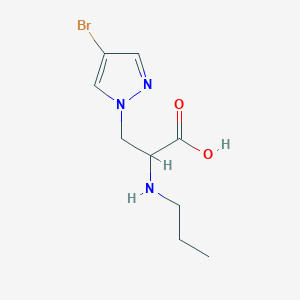

![rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B13511856.png)
